molecular formula C17H20BrN3O B13128337 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13128337
M. Wt: 362.3 g/mol
InChI Key: XOZLYIIIXSCFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Functional Group Analysis

The IUPAC name 7-(adamantan-1-ylmethoxy)-6-bromo-triazolo[4,3-a]pyridine systematically describes the compound’s structure. The parent heterocycle is triazolo[4,3-a]pyridine , a bicyclic system comprising a pyridine ring fused to a 1,2,4-triazole moiety at positions 4 and 3, respectively. The numbering begins at the nitrogen atom in the triazole ring, proceeding through the pyridine moiety.

The substituents are appended at positions 6 and 7:

  • Bromo group : A halogen substituent at position 6, denoted by the prefix 6-bromo.
  • Adamantan-1-ylmethoxy group : A methoxy group (–O–CH2–) bonded to the adamantane framework at its 1-position, attached to position 7 of the heterocycle.

The adamantane component, a diamondoid hydrocarbon with the formula C10H16, contributes a rigid, three-dimensional structure that enhances steric bulk and lipophilicity. This substituent’s stereochemistry is explicitly defined as (3r,5r,7r)-adamantan-1-ylmethoxy to specify the chair conformation of its cyclohexane rings.

Table 1: Molecular descriptors of 7-(adamantan-1-ylmethoxy)-6-bromo-triazolo[4,3-a]pyridine

Property Value Source
Molecular formula C17H20BrN3O
Molecular weight 362.271 g/mol
SMILES C12(CC3CC(CC(C1)C3)C2)COC2=CC=3N(C=C2Br)C=NN3

Comparative Structural Features of Triazolopyridine Core and Adamantane Substituents

The triazolo[4,3-a]pyridine core is a planar, aromatic heterocycle with delocalized π-electrons across its fused triazole and pyridine rings. This structure confers electron-deficient properties, making it reactive toward electrophilic substitution. In contrast, the adamantan-1-ylmethoxy group introduces a three-dimensional, aliphatic framework that disrupts planarity and modulates electronic effects.

Key structural contrasts include:

  • Hybridization : The triazolopyridine core contains sp²-hybridized nitrogen and carbon atoms, while adamantane consists entirely of sp³-hybridized carbons.
  • Solubility : The adamantane group’s hydrophobicity reduces aqueous solubility compared to unsubstituted triazolopyridines.
  • Thermal stability : Adamantane’s diamondoid structure enhances thermal stability, with decomposition temperatures exceeding 270°C.

Table 2: Structural comparison of triazolopyridine and adamantane moieties

Feature Triazolopyridine Core Adamantane Substituent
Hybridization sp²-dominated sp³
Aromaticity Yes No
Geometry Planar Tetrahedral
Functional role Electronic modulation Steric stabilization

Positional Isomerism in Bromo-Substituted Triazolopyridine Derivatives

Positional isomerism arises when the bromine atom occupies different sites on the triazolopyridine scaffold. In the title compound, bromine is fixed at position 6, but alternative isomers include substitutions at positions 5, 7, or 8.

Key isomers :

  • 5-Bromo derivative : Bromine at position 5 alters electronic density at the triazole ring, potentially affecting reactivity.
  • 7-Bromo derivative : Competes with the adamantane group for steric dominance, complicating synthesis.
  • 8-Bromo derivative : Observed in related compounds like 6-bromo-8-methyl-triazolo[4,3-a]pyridine, where methyl and bromine groups occupy adjacent positions.

Isomer differentiation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Chemical shifts of protons near bromine vary with substitution patterns.
  • X-ray crystallography : Resolves spatial arrangements of substituents unambiguously.

Table 3: Positional isomers of bromo-substituted triazolopyridines

Isomer Substituent Positions Example Compound
5-Bromo Br at C5 5-Bromo-triazolo[4,3-a]pyridine
6-Bromo Br at C6 Title compound
8-Bromo Br at C8 6-Bromo-8-methyl derivative

Properties

Molecular Formula

C17H20BrN3O

Molecular Weight

362.3 g/mol

IUPAC Name

7-(1-adamantylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C17H20BrN3O/c18-14-8-21-10-19-20-16(21)4-15(14)22-9-17-5-11-1-12(6-17)3-13(2-11)7-17/h4,8,10-13H,1-3,5-7,9H2

InChI Key

XOZLYIIIXSCFSL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC4=CC5=NN=CN5C=C4Br

Origin of Product

United States

Preparation Methods

Hydrazone Formation

Hydrazones are prepared by reacting pyridine derivatives with hydrazine compounds. For example:

  • Dissolve 10 mmol of pyridine derivative in dry dimethylformamide (DMF).
  • Cool the solution in an ice bath.
  • Add N-chlorosuccinimide (NCS) portion-wise to initiate an exothermic reaction.
  • Stir at 0°C for 1 hour and then allow the mixture to warm to room temperature.

Cyclization

Cyclization is achieved by heating the hydrazone intermediate with a dehydrating agent. This step forms the triazolo core structure:

  • Use phosphorus(V) dehydrating agents or acidic conditions.
  • Monitor the reaction progress using thin-layer chromatography (TLC).

Bromination

Selective Bromination

Adamantane Coupling

Etherification

The adamantane moiety is introduced through etherification:

  • Dissolve the brominated triazolo compound in a polar solvent like THF or DMF.
  • Add adamantanemethanol and a coupling reagent such as DCC (dicyclohexylcarbodiimide).
  • Heat under reflux conditions for several hours to ensure complete coupling.
  • Isolate the product by filtration and washing with cold solvents.

Optimization Parameters

Reaction Conditions

Key factors influencing yield and purity include:

  • Temperature: Maintain precise control during exothermic steps.
  • Solvent choice: DMF and acetonitrile are preferred for their polarity and stability.
  • Reaction time: Extended stirring ensures complete conversion.

Purity Analysis

Purity is assessed using:

  • High-performance liquid chromatography (HPLC).
  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Data Table: Reaction Summary

Step Reagents/Conditions Yield (%) Purification Method
Hydrazone Formation Pyridine derivative + Hydrazine + NCS >90 Filtration + Washing
Cyclization Phosphorus(V) agent or acid ~85 Recrystallization
Bromination NBS + DMF ~88 Chromatography
Etherification Adamantanemethanol + DCC + THF ~80 Filtration + Cold Washing

Mechanism of Action

The mechanism by which 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation.

    Pathways Involved: The compound can interfere with pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Triazolopyridine Core

Positional Isomerism and Functional Groups

The following table highlights structural differences and similarities among related triazolopyridine derivatives:

Compound Name Position 6 Substituent Position 7 Substituent Additional Functional Groups Key Properties/Applications Reference ID
7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine Br Adamantan-1-ylmethoxy None Potential mGluR2 modulation
N-(7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclopropanesulfonamide Cyclopropyl Adamantan-1-ylmethoxy Cyclopropanesulfonamide at position 3 High-cost specialty chemical
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine None None 4-Benzyloxy-3-methoxyphenyl at position 3 Green synthesis (73% yield)
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Br None Methyl at position 3 Industrial intermediate; safety data available
7-Bromo[1,2,4]triazolo[1,5-a]pyridine None Br (position 7 in [1,5-a] isomer) None Distinct ring fusion; lower molecular weight (198.02 g/mol)

Key Observations :

  • Bromine vs. Cyclopropyl : Bromine at position 6 may facilitate further cross-coupling reactions, whereas cyclopropyl groups (as in the sulfonamide derivative) could enhance steric bulk and metabolic resistance .
  • Ring Fusion Isomerism : The [1,5-a] isomer () exhibits distinct electronic properties compared to the [4,3-a] core due to altered nitrogen positioning .

Physicochemical and Commercial Considerations

  • Cost and Availability : The cyclopropanesulfonamide derivative () is priced at USD 2340/100mg, reflecting complex synthesis or niche demand, whereas simpler brominated analogs () are more affordable .

Biological Activity

7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 1629064-60-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews its chemical properties, synthesis, and biological effects based on diverse research findings.

The molecular formula of the compound is C17H20BrN3OC_{17}H_{20}BrN_3O with a molecular weight of 362.3 g/mol. The structure features a triazolo-pyridine core modified by an adamantylmethoxy group and a bromo substituent. This unique structure contributes to its biological activity.

PropertyValue
CAS Number1629064-60-3
Molecular FormulaC17H20BrN3O
Molecular Weight362.3 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors that include adamantane derivatives and triazole-building blocks. The specific synthetic routes may vary, but they generally focus on maintaining the integrity of the triazolo-pyridine framework while introducing the adamantyl and bromo functionalities.

Anticancer Activity

Research indicates that compounds within the triazolo-pyridine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyridines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Cytotoxicity Studies : In vitro evaluations have demonstrated that related triazole compounds exhibit cytotoxic effects against human breast cancer cell lines (MCF-7) and liver cancer cells (Bel-7402). For example, certain derivatives showed IC50 values lower than those of standard chemotherapeutic agents like cisplatin .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth. For instance:

  • IDO1 Inhibition : Some studies have identified that triazolo-pyridines can inhibit indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune evasion . This inhibition can enhance the immune response against tumors.

Antiviral Activity

In addition to anticancer properties, there is emerging evidence suggesting that compounds similar to this compound may possess antiviral activity. The triazole ring has been associated with antiviral mechanisms against various pathogens through interference with viral replication processes.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Cytotoxicity Against MCF-7 Cells :
    • Compound derivatives were tested for their cytotoxicity against MCF-7 cells. Results indicated potent activity with IC50 values significantly lower than those for traditional chemotherapeutics like doxorubicin .
  • Inhibition of AXL Receptor Tyrosine Kinase :
    • A study focused on triazolo compounds showed their ability to inhibit AXL receptor tyrosine kinase function, which is critical in cancer progression and metastasis . This inhibition was linked to reduced tumor cell viability in vitro.

Scientific Research Applications

Biological Activities

Research indicates that 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine exhibits several promising biological activities:

Therapeutic Potential

The therapeutic applications of this compound extend into various medical fields:

  • Antiviral Agents : Given the broad-spectrum antiviral activity observed in related adamantane derivatives, this compound could be explored as a potential antiviral agent against diseases such as influenza or other viral infections .
  • Cancer Treatment : Preliminary studies indicate that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. Further research is necessary to evaluate the efficacy of this specific compound in cancer models .

Case Studies and Research Findings

A number of studies have been conducted to explore the applications of related compounds:

  • Synthesis and Biological Evaluation : A study reported the synthesis of various adamantane derivatives and their biological evaluation for antimicrobial and anti-inflammatory activities. Results indicated that modifications at specific positions significantly affected bioactivity .
  • Structure-Activity Relationship (SAR) : Research into SAR has highlighted how changes in substituents on the triazole ring can influence pharmacological properties. This insight can guide future modifications to enhance efficacy and reduce side effects .
  • Molecular Docking Studies : Computational studies have been performed to assess the binding affinity of this compound with various biological targets. These studies provide valuable information for predicting therapeutic potential and guiding experimental validation .

Q & A

Q. What are the established synthetic routes for introducing the adamantylmethoxy and bromo substituents onto the [1,2,4]triazolo[4,3-a]pyridine core?

The synthesis typically involves two key steps:

  • Bromination : Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid, as demonstrated in analogous triazolopyridine derivatives .
  • Adamantane functionalization : The adamantylmethoxy group is introduced via nucleophilic substitution or coupling reactions. For example, adamantane-containing precursors may undergo Mitsunobu reactions or SN2 displacement with hydroxyl-containing intermediates under basic conditions .
  • Oxidative cyclization : A common method for constructing the triazolopyridine core involves oxidative ring closure of hydrazine intermediates. Sodium hypochlorite (NaOCl) is a preferred oxidant due to its green chemistry profile, yielding high purity products (~73% isolated yield) .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Key methods include:

  • Single-crystal X-ray diffraction : Resolves atomic positions and confirms fused heterocyclic architecture .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., adamantyl protons at δ ~1.6–2.1 ppm; bromo-substituted aromatic protons downfield-shifted) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C18_{18}H21_{21}BrN3_3O2_2, MW = 407.29 g/mol) .
  • HPLC/UV-Vis : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How does the adamantylmethoxy group influence the compound’s pharmacokinetic properties and target binding affinity?

The adamantyl group enhances lipophilicity, improving membrane permeability, but may reduce aqueous solubility. Computational docking studies (e.g., with mGluR2 receptors) suggest that the adamantylmethoxy moiety occupies hydrophobic pockets, stabilizing ligand-receptor interactions via van der Waals forces. Comparative SAR studies show that bulkier adamantane derivatives exhibit prolonged half-lives but require formulation optimization to mitigate solubility limitations .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Dose-response validation : Replicate assays at varying concentrations (e.g., EC50_{50} vs. IC50_{50}) to confirm potency thresholds.
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may explain discrepancies between in vitro and in vivo results .
  • Orthogonal assays : Cross-validate using fluorescence polarization (binding affinity) and functional assays (e.g., cAMP modulation for GPCR targets) .

Q. How can researchers optimize substituents to enhance antimicrobial or antiproliferative activity while minimizing cytotoxicity?

  • Fragment-based design : Replace bromo with electron-withdrawing groups (e.g., CF3_3) to improve target selectivity .
  • Hybrid scaffolds : Fuse triazolopyridine with quinazoline thioethers, as shown in agricultural antimicrobial agents with EC50_{50} values <10 µg/mL against Xanthomonas spp. .
  • Prodrug derivatization : Mask hydrophobic adamantane groups with polar prodrug moieties (e.g., phosphate esters) to enhance bioavailability .

Methodological Recommendations

  • Synthetic optimization : Screen oxidants (e.g., NaOCl vs. hypervalent iodine) to balance yield and environmental impact .
  • In silico modeling : Use molecular dynamics simulations to predict adamantane-induced conformational changes in target proteins .
  • Validation protocols : Follow ICH guidelines for analytical method validation (linearity, precision, accuracy) when quantifying degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.